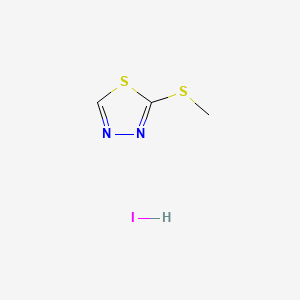
2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with hydroiodic acid. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can improve the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
2-(Methylsulfanyl)nicotinamide: This compound shares the methylsulfanyl group but has a different heterocyclic core.
Thiazole Derivatives: Compounds containing the thiazole ring exhibit similar chemical properties and biological activities.
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds are structurally related and have comparable reactivity.
Uniqueness: 2-(Methylsulfanyl)-1,3,4-thiadiazolehydroiodide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications in different fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C3H5IN2S2 |
|---|---|
Poids moléculaire |
260.12 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3,4-thiadiazole;hydroiodide |
InChI |
InChI=1S/C3H4N2S2.HI/c1-6-3-5-4-2-7-3;/h2H,1H3;1H |
Clé InChI |
UXQCCSSUWUDICF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=CS1.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


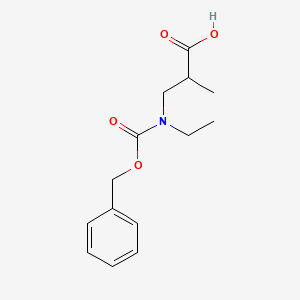
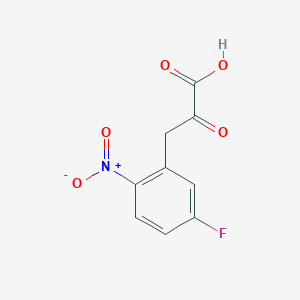
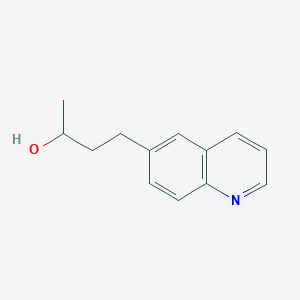
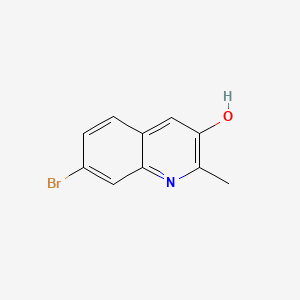
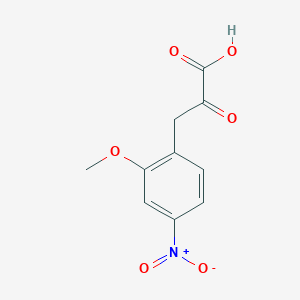

![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)
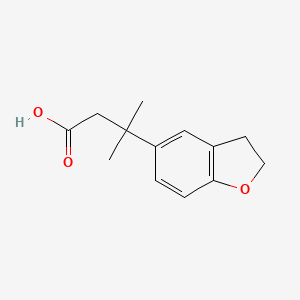

![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)
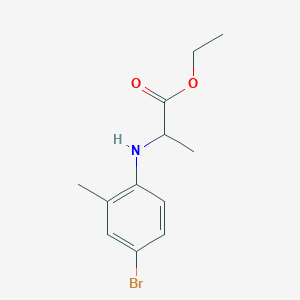

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
